molecular formula C11H14BrNO B2739979 2-bromo-N-(2,5-dimethylphenyl)propanamide CAS No. 1211450-53-1

2-bromo-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2739979
CAS No.: 1211450-53-1
M. Wt: 256.143
InChI Key: WHNFPBPCGXYEGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide typically involves the bromination of N-(2,5-dimethylphenyl)propanamide. One common method includes the reaction of N-(2,5-dimethylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-bromo-N-(2,5-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide or thiourea for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-bromo-N-(2,5-dimethylphenyl)propanamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-bromo-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNFPBPCGXYEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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